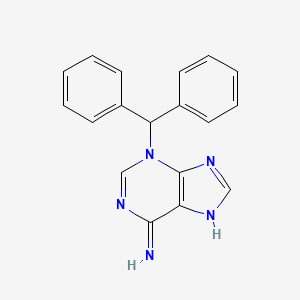

3-Benzhydrylpurin-6-amine

CAS No.: 10184-19-7

Cat. No.: VC17325110

Molecular Formula: C18H15N5

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10184-19-7 |

|---|---|

| Molecular Formula | C18H15N5 |

| Molecular Weight | 301.3 g/mol |

| IUPAC Name | 3-benzhydryl-7H-purin-6-imine |

| Standard InChI | InChI=1S/C18H15N5/c19-17-15-18(21-11-20-15)23(12-22-17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,19H,(H,20,21) |

| Standard InChI Key | PVRRHHOKIPJJKU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=N)C4=C3N=CN4 |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The core structure of 3-benzhydrylpurin-6-amine consists of a purine heterocycle—a bicyclic system comprising a pyrimidine ring fused to an imidazole ring. Substitutions at the 3- and 6-positions distinguish it from canonical purines like adenine or guanine. The 3-position is occupied by a benzhydryl group (diphenylmethyl), which introduces significant steric bulk and hydrophobicity, while the 6-position features a primary amine group capable of hydrogen bonding and electrostatic interactions .

Table 1: Key Structural Features of 3-Benzhydrylpurin-6-amine

| Position | Functional Group | Structural Impact |

|---|---|---|

| 3 | Benzhydryl | Enhances lipophilicity; may influence receptor binding kinetics |

| 6 | Amine | Facilitates hydrogen bonding with biological targets |

| 1, 7, 9 | Unsubstituted | Preserves purine ring aromaticity and π-stacking potential |

The benzhydryl group’s biphenyl configuration likely contributes to membrane permeability and target selectivity, as seen in structurally related compounds . For instance, (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine, a monoamine transport inhibitor, demonstrates how benzhydryl substitutions modulate affinity for neurotransmitter transporters .

Spectroscopic and Physicochemical Properties

While experimental data for 3-benzhydrylpurin-6-amine are scarce, its molecular formula (C₁₈H₁₇N₅) and calculated properties can be inferred from analogs. Purine derivatives typically exhibit strong UV absorption near 260 nm due to conjugated π-electrons, a feature critical for analytical detection . The amine group at position 6 may participate in salt formation, enhancing solubility in acidic conditions .

Synthetic Pathways and Optimization

Proposed Synthesis Routes

The synthesis of 3-benzhydrylpurin-6-amine likely involves multi-step organic reactions, beginning with the functionalization of the purine core. A plausible pathway includes:

-

Purine Functionalization: Introducing the benzhydryl group via nucleophilic aromatic substitution or transition-metal-catalyzed coupling at the 3-position.

-

Amine Installation: Subsequent amination at the 6-position using ammonia or a protected amine source under controlled conditions.

Challenges include regioselectivity control and minimizing side reactions at reactive purine positions (e.g., N-7 or N-9). Similar syntheses, such as those for 6-methoxypyridazin-3-amine, employ protective groups to direct substitutions .

Purification and Characterization

Chromatographic techniques (e.g., HPLC, flash chromatography) would separate the target compound from byproducts. Structural confirmation relies on NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, the benzhydryl group’s aromatic protons would appear as a multiplet in the 7.0–7.5 ppm region in ¹H NMR .

Pharmacological Properties and Mechanisms of Action

Hypothesized Biological Targets

The structural similarity of 3-benzhydrylpurin-6-amine to purine-based kinase inhibitors and neurotransmitter modulators suggests potential interactions with:

-

Protein Kinases: ATP-binding pockets often accommodate purine analogs, making this compound a candidate for kinase inhibition .

-

Monoamine Transporters: Benzhydryl-containing compounds, such as those reported in PubMed studies, exhibit affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters .

Table 2: Comparative Pharmacological Profiles of Benzhydryl Derivatives

ND = No direct data available

In Silico Predictions

Computational modeling using molecular docking could predict binding modes to kinases or transporters. The benzhydryl group may occupy hydrophobic pockets, while the amine engages in hydrogen bonding with catalytic residues. Such interactions are observed in published crystal structures of purine-protein complexes .

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods to improve yield and purity.

-

Target Validation: Screen against kinase and transporter panels to identify primary targets.

-

In Vivo Studies: Assess pharmacokinetics and efficacy in disease models.

-

Safety Profiling: Conduct acute and chronic toxicity assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume